![molecular formula C12H21Br3O3 B3060734 2,4,6-Tris(2-bromopropan-2-yl)-1,3,5-trioxane CAS No. 7472-00-6](/img/structure/B3060734.png)
2,4,6-Tris(2-bromopropan-2-yl)-1,3,5-trioxane
Overview
Description
2,4,6-Tris(2-bromopropan-2-yl)-1,3,5-trioxane, also known as TBT, is a cyclic trioxane compound that has been extensively studied for its potential use as an antimalarial drug. TBT has been shown to have potent antimalarial activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum, the parasite responsible for causing malaria. In addition to its antimalarial properties, TBT has also been investigated for its potential use as a cancer therapeutic and as a tool for studying the mechanisms of drug resistance in malaria parasites.
Scientific Research Applications
Synthesis and Spectroscopic Observation
1,3,5-Trioxane-2,4,6-trione, a cyclic trimer of CO2, is synthesized through a multi-step process that involves cyclotrimerization and dehydochlorination, among other steps. The product, a relative of 2,4,6-Tris(2-bromopropan-2-yl)-1,3,5-trioxane, is detected in solution at low temperatures, and its conversion to CO2 is monitored through spectroscopic methods (Rodig, Snow, Scholl & Rea, 2016).
Structural Studies
The structural properties of derivatives of 1,3,5-trioxane are of interest in scientific research. For instance, the synthesis and structure of 2,4,6-tricyclobutyl-1,3,5-trioxane have been detailed, highlighting the cis arrangement of the cyclobutane rings attached to the 1,3,5-trioxane ring. This compound serves as a stable trimeric form of the fragile cyclobutane carbaldehyde, showcasing the structural diversity and stability of these types of compounds (Shorunov, Bermeshev, Demchuk & Nelyubina, 2019).
Chemical Properties and Reactions
The chemical properties and reactions of 1,3,5-trioxane derivatives are explored in various studies. For example, the synthesis and reactions of 5-arylamino-1,2,4-trioxans have been investigated, showcasing their structural similarities to other trioxans and detailing their decomposition products under different conditions (Yamamoto, Akutagawa, Aoyama & Omote, 1980).
Advanced Applications
Advanced applications of 1,3,5-trioxane derivatives include their role in the design of inclusion compounds. For instance, certain molecules undergo self-assembly to produce composite units, termed Piedfort units, which act as hexa-host molecules, demonstrating the compound's potential in host-guest chemistry (Jessiman, MacNicol, Mallinson & Vallance, 1990).
properties
IUPAC Name |
2,4,6-tris(2-bromopropan-2-yl)-1,3,5-trioxane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21Br3O3/c1-10(2,13)7-16-8(11(3,4)14)18-9(17-7)12(5,6)15/h7-9H,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTNYNRJPTHZVNU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1OC(OC(O1)C(C)(C)Br)C(C)(C)Br)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21Br3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20322897 | |
Record name | 1L-018 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20322897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
453.00 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
7472-00-6 | |
Record name | NSC402253 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402253 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1L-018 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20322897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.